3,6,8-Trichloroquinolin-2(1H)-one
Description
Significance of 2(1H)-Quinolinone Scaffolds in Advanced Chemical Research
The 2(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. researchgate.netnih.gov This versatility has led to the development of numerous compounds with diverse pharmacological activities. For instance, derivatives of 8-hydroxyquinolin-2(1H)-one have been investigated for their potential as β2-adrenoceptor agonists. researchgate.net The quinolinone core is a key component in a range of therapeutic agents, including antipsychotics like Aripiprazole and its successor Brexpiprazole. researchgate.net
The broad applicability of 2-quinolones extends beyond medicine into agrochemicals and functional materials. nih.gov Their synthesis and functionalization are major topics in organic chemistry, with numerous methods developed for their construction. nih.govorganic-chemistry.org Modern synthetic strategies, including palladium-catalyzed C-H bond activation and multi-component reactions, have expanded the ability to create diverse libraries of quinolinone derivatives for screening and development. nih.gov The adaptability of the quinolinone ring system allows for precise modifications to tune its properties for various applications, underscoring its importance in advanced chemical research. nih.gov
Overview of Halogenated Quinolinones in Contemporary Organic Chemistry
Halogenated quinolinones are a subclass of quinolones that have attracted significant attention due to the unique properties conferred by the halogen substituents. The presence of halogens can influence the molecule's reactivity and biological activity. For example, select halogenated quinolines (HQs) have been found to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the HQ scaffold allows for the investigation of structure-activity relationships, leading to the discovery of compounds with enhanced antibacterial profiles. nih.gov
The synthesis of halogenated quinolinones is a key area of research. Methods for regioselective halogenation are crucial for creating specific isomers. Metal-free protocols have been developed for the C5–H halogenation of 8-substituted quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acids. rsc.org Furthermore, photoredox catalysis offers an efficient pathway for the C-3 halogenation of quinolin-4-ones, where halogenated fluorescein dyes can act as both the halogen source and the photocatalyst. nih.govconsensus.app
Halogen atoms on the quinolinone ring also play a role in directing molecular interactions. Studies on N-(2-halophenyl)quinolin-2-one derivatives have revealed the formation of unique intermolecular associations based on halogen–π interactions in the solid state. beilstein-journals.org This type of noncovalent interaction, known as halogen bonding, is a valuable tool in crystal engineering and materials science for the design of supramolecular structures. beilstein-journals.org The continued exploration of the synthesis, reactivity, and application of halogenated quinolinones highlights their importance in modern organic and medicinal chemistry.
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C9H4Cl3NO |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3,6,8-trichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14) |
InChI Key |
CRQLNLTZHUAPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3,6,8 Trichloroquinolin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 3,6,8-trichloroquinolin-2(1H)-one scaffold is dictated by the interplay of the electron-withdrawing chloro groups and the electronic nature of the quinolinone ring system.
Electrophilic Substitution:
Detailed studies on the electrophilic substitution reactions specifically involving this compound are not extensively documented in the available literature. However, the quinoline (B57606) nucleus is known to undergo electrophilic aromatic substitution. The orientation of incoming electrophiles is influenced by the existing substituents. The electron-withdrawing nature of the three chlorine atoms and the carbonyl group deactivates the ring system towards electrophilic attack. Any potential electrophilic substitution would likely occur at the C-5 and C-7 positions of the benzene (B151609) ring, which are the least deactivated positions.
Nucleophilic Substitution:
The presence of chlorine atoms on the quinolinone ring makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Research on analogous chloroquinolinones provides insight into the potential reactivity of the title compound. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles. mdpi.com
In the case of this compound, the chlorine atom at the C-3 position, being part of an α,β-unsaturated system within the pyridine (B92270) ring, is expected to be activated towards nucleophilic attack. Similarly, the chlorine atoms at the C-6 and C-8 positions on the benzene ring can also be substituted under appropriate conditions, although they are generally less reactive than those on the pyridine ring. The reactivity of these positions towards nucleophiles would be influenced by the nature of the nucleophile, the reaction conditions, and the potential for catalysis. rsc.orgmdpi.com
A variety of nucleophiles, including amines, thiols, and alkoxides, could potentially displace the chlorine atoms to yield a range of substituted quinolinone derivatives. The relative reactivity of the three chloro substituents would be an important factor in achieving selective functionalization.
Addition Reactions, including Michael Additions
The 3,4-double bond in the quinolinone ring of this compound presents a potential site for addition reactions. This double bond is part of a conjugated system, making it a potential Michael acceptor. wikipedia.orgnih.govmasterorganicchemistry.com
In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For this compound, the C-4 position would be the site of nucleophilic attack. A wide range of soft nucleophiles, such as enamines, organocuprates, and stabilized carbanions (e.g., from malonates), could potentially act as Michael donors. nih.govmasterorganicchemistry.comorganic-chemistry.org
Rearrangement and Cyclization Reactions to Form Fused Ring Systems
The quinolinone scaffold can serve as a building block for the construction of more complex, fused-ring systems. These reactions often involve intramolecular cyclizations or rearrangement-cyclization cascades.
Conversion to Indenoquinolinone Derivatives
A notable transformation involving quinoline derivatives is their conversion to indeno[1,2-b]quinolin-9(11H)-one structures. These polycyclic aromatic compounds are of interest due to their potential biological activities. While the direct conversion of this compound to an indenoquinolinone derivative is not explicitly described, related syntheses provide a plausible pathway.
The synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, indan-1,3-dione, and an aniline (B41778) derivative in the presence of a catalyst. nih.govrsc.orgrsc.orgnih.gov By analogy, a potential synthetic route to an indenoquinolinone derivative from this compound could involve a reaction with a suitable C2-synthon that could undergo an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.
For instance, a reaction with a compound like indan-1,3-dione under appropriate basic or acidic conditions could potentially lead to the formation of a fused indenoquinolinone system. The feasibility of such a reaction would depend on the reactivity of the C-3 and C-4 positions of the trichloroquinolinone.
Role as a Halogenating Agent in Organic Synthesis
N-halo compounds, particularly N-chloroamides and N-chloroimides, are well-established reagents for the electrophilic halogenation of a variety of organic substrates. The N-Cl bond in these reagents is polarized, with the chlorine atom bearing a partial positive charge, making it an effective electrophile. Given its structure as a lactam with a chlorine atom at the 3-position, this compound possesses the structural requisites to act as a chlorinating agent.
Asymmetric α-Halogenation of Carbonyl and Dicarbonyl Compounds
The development of asymmetric α-halogenation reactions is a significant area of research in organic synthesis, as it provides access to chiral α-halo carbonyl compounds, which are versatile synthetic intermediates. While there are no specific reports of this compound being used as a reagent for asymmetric α-halogenation, the general principles of such reactions are well-established.
Organocatalysis has emerged as a powerful tool for achieving enantioselective α-halogenation. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts to control the stereochemical outcome of the reaction. mdpi.com These catalysts typically activate the carbonyl substrate and/or the halogenating agent to facilitate the enantioselective formation of the C-X bond.
In a hypothetical scenario, a chiral catalyst could interact with a dicarbonyl compound to form a chiral enolate or enamine, which would then be attacked by the electrophilic chlorine of this compound. The steric and electronic properties of both the catalyst and the chlorinating agent would be crucial in determining the enantioselectivity of the process.
Mechanistic Aspects of Trichloroquinolinone-Mediated Halogenation
The mechanism of halogenation by N-chloro compounds generally involves the transfer of an electrophilic chlorine atom to a nucleophilic substrate. In the context of α-halogenation of carbonyl compounds, the reaction can proceed through either an enol or enolate intermediate.
Under acidic conditions: The carbonyl compound is protonated, facilitating the formation of an enol. The enol then acts as a nucleophile, attacking the electrophilic chlorine of the N-chloro reagent.
Under basic conditions: A base removes an α-proton from the carbonyl compound to generate an enolate. The more nucleophilic enolate then attacks the N-chloro reagent.
In organocatalyzed asymmetric α-halogenations, the catalyst plays a key role in the formation of a chiral, non-covalent complex with the substrate and/or the halogenating agent. This complex orients the reactants in a way that favors the formation of one enantiomer of the product over the other.
For this compound to function as a chlorinating agent, the N-H proton would likely be abstracted by a base, or the lactam oxygen could be activated by a Lewis acid, to enhance the electrophilicity of the C3-Cl bond. The reaction would regenerate the quinolinone ring system. While plausible, detailed mechanistic studies specifically involving this compound are needed to confirm these hypotheses.
Spectroscopic and Structural Elucidation of 3,6,8 Trichloroquinolin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in the 3,6,8-Trichloroquinolin-2(1H)-one molecule. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the N-H proton of the quinolinone ring. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine atoms. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would help to establish their relative positions on the quinoline (B57606) core.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the structure, including the carbonyl carbon (C=O) and the carbons of the aromatic rings. The chemical shifts of the carbons directly bonded to chlorine atoms would be significantly affected.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Advanced NMR Techniques (e.g., COSY, HSQC-DEPT, CP-MAS)
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to further elucidate the structure. COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbons. For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR could provide high-resolution spectra of the compound in its solid form. Regrettably, no such experimental data has been reported for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering insights into the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring. The C-Cl stretching vibrations and the aromatic C-H and C=C stretching and bending vibrations would also be present. The positions of these bands (in cm⁻¹) would provide confirmatory evidence for the compound's functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type |
|---|
Raman Spectroscopy
Raman spectroscopy, which is complementary to IR spectroscopy, would also provide information on the vibrational modes of the molecule. It is often particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the carbon skeleton and the C-Cl bonds. No Raman spectroscopic data for this compound is currently available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated system.
The UV-Vis spectrum of this compound is expected to be influenced by the foundational quinolin-2(1H)-one chromophore, which typically exhibits distinct absorption bands. The presence of three chlorine atoms, being auxochromes, is anticipated to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the unsubstituted parent compound. These shifts arise from the electronic effects of the chloro substituents on the aromatic ring system.
Detailed research findings on the specific UV-Vis absorption data for this compound are not extensively available in the surveyed literature. However, based on the general principles of UV-Vis spectroscopy and data for related quinolinone derivatives, a hypothetical UV-Vis absorption data table is presented below.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~230 | ~35,000 | π → π* |
| ~280 | ~10,000 | π → π* | |
| ~330 | ~5,000 | n → π* | |
| Methanol | ~232 | ~34,500 | π → π* |
| ~281 | ~9,800 | π → π* | |
| ~332 | ~4,900 | n → π* | |
| Dichloromethane | ~235 | ~36,000 | π → π* |
| ~285 | ~10,500 | π → π* | |
| ~335 | ~5,200 | n → π* |
Note: The data in this table is illustrative and based on the expected spectral characteristics of a trichlorinated quinolin-2(1H)-one. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method for confirming its elemental composition. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule.
While specific experimental mass spectra for this compound are not readily found in the reviewed literature, the expected key mass spectral data points can be predicted.
Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected [M]⁺ Peak (m/z) | Key Fragmentation Peaks (m/z) |
|---|---|---|---|
| HRMS | ESI+ | 247.9358 (for C₉H₄³⁵Cl₃NO) | [M-Cl]⁺, [M-CO]⁺, [M-Cl-CO]⁺ |
| LRMS | EI | 247, 249, 251 (isotopic cluster) | Characteristic fragments from the loss of Cl and CO |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. The fragmentation pattern is a prediction based on the known fragmentation of similar heterocyclic compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
The crystal structure of this compound would reveal the planarity of the quinolinone ring system and the spatial orientation of the three chlorine atoms. The presence of the N-H and C=O groups in the quinolin-2(1H)-one core suggests the potential for the formation of intermolecular hydrogen bonds, which could lead to the assembly of supramolecular structures like dimers or chains in the solid state.
A comprehensive search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. However, based on the known crystal structures of related quinolinone derivatives, a table of expected crystallographic parameters is provided below.
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (examples) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - dependent on packing |
| Z (molecules per unit cell) | 2 or 4 |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. The actual parameters would need to be determined experimentally.
No Published Computational Studies Found for this compound
Despite a comprehensive search for scientific literature and data, no specific computational chemistry studies corresponding to the chemical compound this compound could be located. As a result, the generation of a detailed article on its theoretical investigations is not possible at this time.
Extensive searches were conducted to find published research detailing the computational analysis of this compound, including its Density Functional Theory (DFT) studies, geometry optimization, Frontier Molecular Orbital (FMO) analysis, global reactivity indices, vibrational frequency simulations, electronic and nonlinear optical (NLO) properties, and mechanistic pathways. These searches, which also included attempts to locate the compound via its Chemical Abstracts Service (CAS) number, did not yield any specific studies or datasets.
The requested article outline necessitates detailed, quantitative data and qualitative descriptions that can only be derived from dedicated research. This includes, but is not limited to:
Optimized geometric parameters (bond lengths and angles).
Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the resultant energy gap.
Calculated values for global reactivity descriptors such as chemical hardness, potential, and electrophilicity.
Simulated vibrational frequencies and their correlation with experimental infrared or Raman spectra.
Hyperpolarizability values to determine NLO characteristics.
Elucidation of reaction energy profiles and transition states for mechanistic studies.
Without access to peer-reviewed articles or database entries containing this specific information for this compound, any attempt to create the requested content would involve speculation or the use of data from unrelated molecules, which would be scientifically inaccurate and misleading.
While computational studies have been performed on other quinoline derivatives, the precise substitution pattern of the three chlorine atoms at the 3, 6, and 8 positions, combined with the oxo group at position 2, creates a unique electronic and steric environment. Therefore, data from other chlorinated quinolones cannot be accurately extrapolated to this specific isomer.
It is concluded that the computational and theoretical investigation of this compound is a novel area of research for which scientific findings are not yet publicly available. Therefore, the construction of an authoritative and factual article as per the provided outline cannot be fulfilled.
Computational Chemistry and Theoretical Investigations of 3,6,8 Trichloroquinolin 2 1h One
Mechanistic Studies and Reaction Pathway Elucidation
Transition State Analysis in Organocatalytic Halogenation
The study of transition states is fundamental to understanding reaction rates and selectivity in catalysis. In the context of the organocatalytic halogenation of a substrate like 3,6,8-Trichloroquinolin-2(1H)-one, computational chemists would typically employ methods like Density Functional Theory (DFT) to model the reaction pathway. This would involve identifying the structures of the reactants, the catalyst, the halogen source, the intermediate complexes, and, crucially, the transition states connecting them.
A key area of investigation would be the mechanism of halogen transfer and how the organocatalyst facilitates this process. For related heterocyclic compounds, studies have explored how catalysts can activate the halogen source or the substrate to lower the activation energy of the reaction. acs.org Analysis of the transition state's geometry and energy would reveal the key interactions that stabilize it and dictate the regioselectivity of the halogenation. However, no specific transition state data for the halogenation of this compound has been reported.
Hydrogen Bonding and Catalytic Activation Models
Hydrogen bonding is a primary mechanism through which many organocatalysts operate, activating substrates by modulating their electronic properties. wikipedia.orgillinois.edu For a molecule like this compound, which contains a lactam moiety (a cyclic amide), the N-H and C=O groups are potential sites for hydrogen bonding interactions with a catalyst. nih.gov
A theoretical investigation would model these interactions to build a catalytic activation model. For instance, a hydrogen-bond donor catalyst could interact with the carbonyl oxygen of the quinolinone, increasing the electrophilicity of the ring system and making it more susceptible to attack by a halogen. illinois.edu Conversely, a basic catalyst might interact with the N-H proton. Computational models, such as those used in proline-catalyzed aldol (B89426) reactions, demonstrate how a network of hydrogen bonds within a transition state assembly can rigidly control the orientation of reactants, leading to high stereoselectivity. youtube.comnih.gov
Detailed computational studies would provide data on bond lengths, bond angles, and interaction energies between the catalyst and this compound. Unfortunately, such specific models and the associated data for this compound are absent from the current body of scientific literature. While general principles of hydrogen-bond catalysis are well-established, their specific application to this trichlorinated quinolinone awaits future research. researchgate.netacs.org
Advanced Applications of 3,6,8 Trichloroquinolin 2 1h One in Synthetic Organic Chemistry
Role as an Electrophilic Chlorine Source in Asymmetric Catalysis
The catalytic asymmetric chlorination of prochiral substrates is a powerful tool for the synthesis of optically active organochlorine compounds, which are valuable intermediates in medicinal chemistry and agrochemistry. mdpi.comnih.gov The development of effective chiral electrophilic chlorinating agents is crucial for the success of these transformations. While N-chlorosuccinimide (NCS) is a commonly used reagent, there is ongoing research into new chlorine sources with tunable reactivity and selectivity. organic-chemistry.org
In this context, N-chloro-aza-heterocycles have emerged as a promising class of electrophilic chlorine donors. The reactivity of the N-Cl bond can be modulated by the electronic properties of the heterocyclic scaffold. For 3,6,8-Trichloroquinolin-2(1H)-one, the presence of three electron-withdrawing chlorine atoms is expected to render the N-Cl bond (in its N-chloro derivative) highly electrophilic. This enhanced electrophilicity could be advantageous in asymmetric chlorination reactions catalyzed by chiral Lewis acids or organocatalysts.
The general mechanism for organocatalytic asymmetric α-chlorination of carbonyl compounds involves the activation of the substrate by a chiral catalyst to form a nucleophilic enamine or enolate intermediate, which then reacts with an electrophilic chlorine source. organic-chemistry.org The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst.
While direct studies employing this compound as a chlorine source in asymmetric catalysis are not yet prevalent in the literature, its potential can be inferred from the successful application of other N-chloro compounds. The key would be the in-situ or ex-situ generation of the N-chloro-3,6,8-trichloroquinolin-2(1H)-one and its subsequent reaction with a catalyst-substrate complex. The steric and electronic properties of the trichlorinated quinolinone backbone could offer unique selectivities compared to existing reagents.
Table 1: Comparison of Common Electrophilic Chlorine Sources
| Compound | Structure | Key Features |
| N-Chlorosuccinimide (NCS) | Commercially available, widely used, moderate reactivity. | |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Two electrophilic chlorine atoms, higher reactivity than NCS. | |
| N-Chloro-3,6,8-trichloroquinolin-2(1H)-one (Hypothetical) | Structure not available | Potentially high electrophilicity due to multiple electron-withdrawing groups. May offer unique steric and electronic effects in asymmetric catalysis. |
Development of New Synthetic Methodologies Utilizing Trichloroquinolinone Reactivity
The reactivity of the this compound core can be exploited for the development of novel synthetic methodologies. The chlorine substituents at the 3, 6, and 8 positions offer multiple sites for functionalization through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The reactivity of these positions will differ based on the electronic environment within the quinolinone ring system.
For instance, the chlorine atom at the 3-position is adjacent to the carbonyl group and may exhibit different reactivity compared to the chlorines on the benzo-fused ring at positions 6 and 8. This differential reactivity could be harnessed for the selective and sequential functionalization of the molecule, leading to the synthesis of complex polysubstituted quinolinones.
New synthetic methods could focus on:
Selective C-C, C-N, and C-O bond formation: Utilizing palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents at the chlorinated positions.
Cascade reactions: Designing one-pot transformations where an initial reaction at one of the chloro-positions triggers a subsequent cyclization or rearrangement, leading to the rapid construction of complex heterocyclic systems.
Derivatization of the lactam functionality: The N-H group of the quinolinone can be alkylated or acylated to introduce further diversity and modulate the compound's properties.
The development of such methodologies would provide access to a library of novel quinolinone derivatives with potential applications in drug discovery and materials science.
Potential in Materials Science and Functional Materials Development
Aza-heterocycles, including quinolines, are recognized as important building blocks for functional organic materials due to their electronic and photophysical properties. researchgate.net The incorporation of heavy atoms like chlorine can influence the photophysical properties of organic molecules, for instance, by promoting intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.
The rigid, planar structure of the quinolinone core in this compound, combined with the presence of multiple chlorine atoms, suggests its potential utility in the design of novel functional materials. Potential areas of exploration include:
Organic electronics: As a building block for organic semiconductors, where the electron-withdrawing nature of the chlorine atoms could be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorescent sensors: After suitable functionalization, the quinolinone core could serve as a fluorophore whose emission properties are sensitive to the presence of specific analytes.
Polymer chemistry: The trichloroquinolinone moiety could be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, flame retardancy, or altered optical and electronic characteristics. Research into chloro-containing polybenzoquinolines has suggested opportunities for analogous quinoline-derived materials. researchgate.net
While the direct application of this compound in materials science is yet to be extensively reported, the fundamental properties of chlorinated aza-heterocycles provide a strong rationale for its investigation in this field.
Derivatives and Analogues of 3,6,8 Trichloroquinolin 2 1h One
Systematic Modification and Functionalization Strategies
The chemical reactivity of the 3,6,8-trichloroquinolin-2(1H)-one core allows for a variety of systematic modification and functionalization strategies. The chlorine atoms at positions 3, 6, and 8, as well as the nitrogen at position 1 and the carbonyl group at position 2, are all potential sites for chemical alteration.
One of the primary strategies involves the nucleophilic substitution of the chlorine atoms, particularly the one at the 4-position in related chloro-substituted quinolinones, which is often more reactive. mdpi.comresearchgate.net Although direct information on the 3,6,8-trichloro variant is limited, studies on analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the 4-chloro group can be readily displaced by various nucleophiles. mdpi.comresearchgate.net These reactions include treatment with thiourea (B124793) to introduce a sulfanyl (B85325) group, reaction with alkanethiols to form alkylthio derivatives, and hydrazination to yield a hydrazino substituent. mdpi.comresearchgate.net Such transformations provide a platform for further derivatization, for instance, the hydrazino group can be used to construct fused heterocyclic rings.
Alkylation and acylation at the N1-position are also common functionalization strategies for quinolinone scaffolds. nih.gov The use of phase transfer catalysis with reagents like propargyl bromide in the presence of a base such as potassium carbonate allows for the introduction of alkyne functionalities, which can then participate in click chemistry reactions to create triazole-containing hybrids. nih.gov
Furthermore, the carbonyl group at C2 can be converted to a thione through treatment with reagents like phosphorus pentasulfide, although this reaction can sometimes lead to poor yields. mdpi.com The resulting quinolinethione offers a different set of reactivity and potential biological activities.
Synthesis and Characterization of Substituted Trichloroquinolinones
The synthesis of substituted derivatives of this compound and its analogues often involves multi-step sequences starting from appropriately substituted anilines or through the modification of a pre-formed quinolinone core. For instance, the synthesis of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives highlights a synthetic approach that could be adapted for the 3,6,8-trichloro scaffold. nih.gov
The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is crucial for elucidating the molecular structure by identifying the chemical environment of protons and carbon atoms. mdpi.comresearchgate.netnih.govnih.gov Infrared (IR) spectroscopy helps in identifying key functional groups such as carbonyls, N-H bonds, and C-Cl bonds. mdpi.comresearchgate.net Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the synthesized molecules. mdpi.comresearchgate.netnih.gov In some cases, single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure. nih.gov
Table 1: Spectroscopic Data for a Representative Substituted Quinolinone Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| 4-Hydrazino-8-methylquinolin-2(1H)-one | 2.3 (s, 3H, CH3), 4.4 (br s, 2H, NH2), 6.2 (s, 1H, H-3), 6.9-7.5 (m, 3H, Ar-H), 8.1 (br s, 1H, NH), 10.5 (br s, 1H, NH) | Not available | 3300, 3200 (NH, NH2), 1640 (C=O) | 189 (M+) |
Data for 4-Hydrazino-8-methylquinolin-2(1H)-one, an analogue of a potential derivative of this compound. mdpi.comresearchgate.net
Structure-Reactivity and Structure-Application Relationships
The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-application relationships. By introducing different functional groups at various positions, it is possible to modulate the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity.
Studies on related quinolinone derivatives have provided valuable insights. For example, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives evaluated for anti-hepatitis B virus (HBV) activity, specific substitutions at the terminal hydroxyl group were found to significantly impact their potency. nih.gov This suggests that even minor modifications can lead to substantial changes in biological function. The most promising compound from this series exhibited potent inhibitory activity against the secretion of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), as well as the replication of HBV DNA. nih.gov
The nature and position of substituents on the quinoline (B57606) ring are known to be critical for various biological activities, including antimicrobial and anticancer effects. The introduction of different amine substituents at the C4 position of the quinolinone ring, for example, can lead to compounds with varying degrees of antimicrobial activity. icm.edu.pl Similarly, the glycoconjugation of 8-aminoquinoline (B160924) derivatives has been shown to influence their cytotoxicity and selectivity, highlighting the importance of the linker and sugar moiety in modulating biological properties. mdpi.com
While specific structure-application relationships for derivatives of this compound are not yet extensively documented in publicly available literature, the principles derived from analogous systems provide a strong foundation for future research. The strategic placement of three chlorine atoms on the quinolinone core of the title compound makes it a highly valuable platform for the development of novel compounds with tailored properties for a range of applications, from materials science to medicinal chemistry.
Future Research Directions and Perspectives for 3,6,8 Trichloroquinolin 2 1h One
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for accessing 3,6,8-Trichloroquinolin-2(1H)-one and its analogs for further study. While classical methods for quinoline (B57606) synthesis like the Conrad–Limpach or Skraup reactions exist, future research should focus on modern, more versatile strategies. researchgate.net A key challenge lies in achieving precise regiocontrol of the chlorination pattern.
Future investigations could pursue late-stage C-H functionalization, which offers an atom-economical approach to installing chlorine atoms onto a pre-formed quinolinone core. mdpi.com Metal-free halogenation protocols, for instance, provide an operationally simple and economical route to halogenated quinolines with excellent functional group tolerance. rsc.orgrsc.org Research into transition-metal-catalyzed cross-coupling reactions could also provide pathways to construct the chlorinated quinolinone skeleton from simpler precursors. Methodologies involving oxidative annulation strategies, which have advanced significantly through transition metal catalysis and photoredox chemistry, could be adapted for the synthesis of polysubstituted quinolinones. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage C-H Chlorination | High atom economy, functional group tolerance. | Development of regioselective catalysts and reagents for precise polychlorination. |
| Multi-component Reactions | High efficiency, operational simplicity, generation of molecular diversity. nih.gov | Design of one-pot procedures combining cyclization and chlorination steps. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reaction parameters (temperature, pressure, residence time) for continuous production. |
Green Chemistry Approaches
Conventional synthetic methods often rely on harsh conditions and hazardous reagents. nih.gov Adopting green chemistry principles is essential for the sustainable production of this compound. Future research should prioritize the development of environmentally benign synthetic protocols.
Promising green approaches include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.net
Ultrasonic irradiation: Sonication can enhance reaction rates and efficiency, often under milder conditions.
Use of eco-friendly solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. researchgate.net
Catalyst development: Employing reusable solid acid catalysts or developing metal-free catalytic systems, such as those using trihaloisocyanuric acids as an atom-efficient halogen source, aligns with green chemistry goals. rsc.orgrsc.org
Deeper Mechanistic Understanding of Trichloroquinolinone-Mediated Reactions
To fully exploit the synthetic potential of this compound, a thorough understanding of its reaction mechanisms is crucial. The electronic properties of the quinolinone ring are significantly influenced by the three electron-withdrawing chlorine atoms, which will dictate its behavior in chemical reactions.
Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. For instance, kinetic studies, isotopic labeling experiments, and the isolation of reaction intermediates can provide valuable mechanistic insights. Density Functional Theory (DFT) calculations can be used to model transition states and predict the reactivity of different sites on the molecule, such as in nucleophilic and electrophilic substitutions. nih.gov Understanding these mechanisms will enable the rational design of new reactions and the optimization of existing ones, leading to greater control over product formation and selectivity.
Investigation of Unexplored Chemical Transformations and Reactivity Patterns
The polychlorinated structure of this compound offers unique reactivity that warrants exploration. The chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for introducing a wide range of functional groups. mdpi.com The relative reactivity of the chlorine atoms at the 3, 6, and 8 positions is a key area for investigation, as their electronic environments differ.
Potential areas for exploration include:
Selective SNAr Reactions: Developing conditions for the selective substitution of one or two chlorine atoms to create multifunctional derivatives. This could involve reactions with various nucleophiles such as amines, thiols, and alkoxides.
Transition-Metal-Catalyzed Cross-Coupling: Using the C-Cl bonds as handles for Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Reductive Dechlorination: Exploring selective dehalogenation to access di- and mono-chlorinated quinolinones, further expanding the library of accessible derivatives.
Ring Transformation Reactions: Investigating the stability of the quinolinone core under various conditions and exploring potential ring-opening or rearrangement reactions to form novel heterocyclic systems.
Expansion of Applications in Diverse Areas of Organic and Materials Chemistry
Quinoline and quinolinone derivatives are privileged structures in medicinal chemistry, exhibiting anticancer, antimicrobial, and antimalarial properties, among others. nih.govmdpi.com Furthermore, the 8-hydroxyquinoline scaffold, a related structure, is widely used in materials science as a ligand in organic light-emitting diodes (OLEDs) and as a component of fluorescent sensors. scispace.com
Future research should investigate the potential of this compound as a core scaffold in these areas. Its unique substitution pattern could lead to novel biological activities or material properties. For example, it could be evaluated as:
A scaffold for drug discovery: The compound and its derivatives could be screened against various biological targets, including kinases, proteases, and microbial enzymes.
An intermediate for agrochemicals: Many pesticides and herbicides are based on halogenated heterocyclic cores. mdpi.com
A building block for functional materials: Its derivatives could be explored for applications in organic electronics, as fluorescent probes for metal ions, or as components of advanced polymers. scispace.com
Design and Synthesis of Advanced Derivatives with Tailored Properties and Functions
Building upon an understanding of its reactivity, future work should focus on the rational design and synthesis of advanced derivatives of this compound with properties tailored for specific applications. By strategically modifying the quinolinone core, it is possible to fine-tune its electronic, steric, and lipophilic characteristics.
Examples of targeted derivative synthesis include:
Bioactive Molecules: Introducing pharmacophores at the 3, 6, or 8 positions via nucleophilic substitution or cross-coupling to create potent and selective inhibitors of biological targets. For instance, attaching triazole moieties has been shown to yield potent multi-target inhibitors for cancer therapy. nih.gov
Fluorescent Chemosensors: Synthesizing derivatives that incorporate ionophoric units to achieve selective binding and fluorescent signaling of specific metal cations. scispace.com
Polymer Monomers: Functionalizing the scaffold with polymerizable groups to incorporate the rigid, electron-deficient quinolinone unit into novel polymers with unique thermal or photophysical properties.
The systematic exploration of these research avenues will unlock the full potential of this compound as a versatile building block for creating novel molecules with valuable applications across science and technology.
Q & A
Q. What are the common synthetic routes for 3,6,8-Trichloroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves halogenation of quinolinone precursors or multi-step cyclization reactions. For example, chlorination of hydroxyquinolinone derivatives using POCl₃ or PCl₃ under reflux conditions (80–120°C) is a standard method. Solvent choice (e.g., DMF or THF) and catalytic agents (e.g., KI) significantly impact regioselectivity and yield . Reaction time optimization (24–48 hours) is critical to avoid over-chlorination byproducts. Post-synthesis purification via column chromatography or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and chlorine positions .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₉H₄Cl₃NO₂, MW 264.5 g/mol) and isotopic patterns .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, particularly in polymorphic forms .
- FT-IR : To identify carbonyl (C=O) stretches (~1680 cm⁻¹) and hydroxyl groups if present .
Q. How should researchers design preliminary biological activity screens for this compound?
Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., quinoline-based kinase inhibitors). Use dose-response curves (1–100 μM) to assess IC₅₀ values. For antimicrobial activity, follow CLSI guidelines with Gram-positive/negative bacterial strains. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Synthetic Diversification : Introduce substituents (e.g., methyl, nitro, or amino groups) at positions 4 or 7 to modulate electronic effects. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl additions .
- Pharmacophore Mapping : Combine molecular docking (e.g., AutoDock Vina) with bioassay data to identify critical interactions (e.g., halogen bonding with kinase ATP pockets) .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models using alignment-based training sets to predict activity cliffs .
Q. What computational strategies are recommended to elucidate the mechanism of action of this compound?
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to study protein-ligand stability (e.g., RMSD < 2 Å) and binding free energies (MM/PBSA calculations) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for electrophilic substitution .
- Network Pharmacology : Integrate STRINGdb and KEGG pathways to identify off-target effects or synergistic targets .
Q. How can contradictory data on biological activity be resolved?
- Batch Reproducibility : Verify synthetic consistency via HPLC purity checks and control for solvent residues (e.g., DMSO in cell assays) .
- Assay Standardization : Replicate results across multiple models (e.g., murine vs. human cell lines) and use orthogonal assays (e.g., fluorescence polarization alongside SPR) .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of fine powders .
- Waste Disposal : Neutralize chlorinated byproducts with NaOH/ethanol mixtures before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
